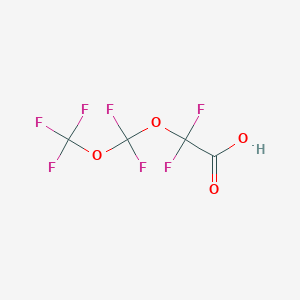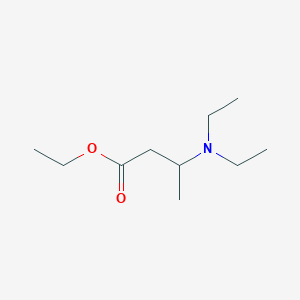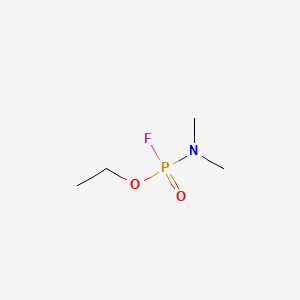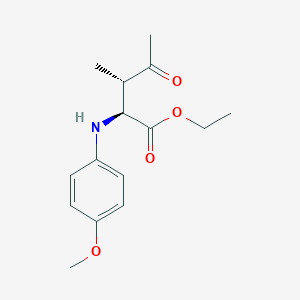
PFO2HxA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoro-2-hexanoic acid (PFO2HxA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are synthetic chemicals known for their persistence in the environment and resistance to degradation. These compounds are widely used in various industrial applications due to their unique properties, such as resistance to heat, water, and oil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-2-hexanoic acid typically involves the telomerization of tetrafluoroethylene with hexafluoropropylene oxide, followed by hydrolysis. The reaction conditions often require the use of strong acids or bases and high temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of perfluoro-2-hexanoic acid involves large-scale chemical processes that ensure high yield and purity. These methods often include advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) for monitoring and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Perfluoro-2-hexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of perfluoro-2-hexanoic acid can produce perfluoroalkyl carboxylic acids, while reduction can yield perfluoroalkyl alcohols .
Applications De Recherche Scientifique
Perfluoro-2-hexanoic acid has numerous scientific research applications across various fields:
Mécanisme D'action
The mechanism of action of perfluoro-2-hexanoic acid involves its interaction with various molecular targets and pathways. It is known to bind to proteins and disrupt normal cellular functions, leading to potential toxic effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with thyroid hormone pathways and other endocrine functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Hexafluoropropylene oxide dimer acid (HFPO-DA)
Uniqueness
Perfluoro-2-hexanoic acid is unique due to its shorter carbon chain length compared to other PFAS, which may result in different environmental and biological behaviors. It is considered a replacement for longer-chain PFAS due to its potentially lower bioaccumulation and toxicity .
Propriétés
Numéro CAS |
39492-88-1 |
|---|---|
Formule moléculaire |
CF3(OCF2)2COOH C4HF7O4 |
Poids moléculaire |
246.04 g/mol |
Nom IUPAC |
2-[difluoro(trifluoromethoxy)methoxy]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C4HF7O4/c5-2(6,1(12)13)14-4(10,11)15-3(7,8)9/h(H,12,13) |
Clé InChI |
GCSHTDCBGCURHU-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(OC(OC(F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13423944.png)
![4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13423953.png)












